3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol

Medicinal Chemistry PROTAC Linker Design ADME

3-[1-(3-Hydroxypropyl)cyclopropyl]propan-1-ol (CAS 2031258-62-3) is a symmetrical, cyclopropane-1,1-diyl-bridged diol with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol. As a commercially available research chemical, it is typically supplied at a minimum purity of 95%.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 2031258-62-3
Cat. No. B6601036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol
CAS2031258-62-3
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESC1CC1(CCCO)CCCO
InChIInChI=1S/C9H18O2/c10-7-1-3-9(5-6-9)4-2-8-11/h10-11H,1-8H2
InChIKeyINNRAURZFRXXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(3-Hydroxypropyl)cyclopropyl]propan-1-ol (CAS 2031258-62-3): Procurement Guide for a Cyclopropane-Based Diol Scaffold


3-[1-(3-Hydroxypropyl)cyclopropyl]propan-1-ol (CAS 2031258-62-3) is a symmetrical, cyclopropane-1,1-diyl-bridged diol with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . As a commercially available research chemical, it is typically supplied at a minimum purity of 95% . This compound is cataloged as a 'versatile small molecule scaffold' and is primarily employed as a building block in organic synthesis and medicinal chemistry . Its structure features a rigid, strained cyclopropane core substituted with two flexible 3-hydroxypropyl chains, offering a unique combination of conformational restriction and spacer length.

Why 3-[1-(3-Hydroxypropyl)cyclopropyl]propan-1-ol Cannot Be Replaced by Simple Linear or Shorter-Chain Diols


The value of 3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol lies in its specific three-dimensional architecture, which cannot be replicated by simple linear diols. In-class analogs with shorter linkers, such as 1,1-cyclopropanedimethanol, lack the extended reach and enhanced lipophilicity (LogP 1.3116) required for spanning key binding pockets or cross-linking sites . This property is critical in applications like PROTAC linker design, where vector length and physicochemical profile directly impact ternary complex formation and degradation efficiency. Generic linear diols (e.g., 1,6-hexanediol, 1,7-heptanediol) offer similar atom counts but lack the rigid, angular geometry of the cyclopropane ring, a factor known to influence metabolic stability and reduce off-target interactions. Therefore, substitution without rigorous comparative data risks compromising the designed spatial and physicochemical properties of the final research product.

Quantitative Differentiation of 3-[1-(3-Hydroxypropyl)cyclopropyl]propan-1-ol vs. Closest Analogs


Lipophilicity (LogP) Assessment for Membrane Permeability

The target compound exhibits a computed LogP of 1.3116 , which falls into a favorable range often associated with balanced aqueous solubility and passive membrane permeability. In class-level comparison, 1,1-cyclopropanedimethanol (CAS 39590-81-3), a shorter chain analog, has a low LogP (~ -0.7, derived from C5H10O2), indicating much higher water solubility and potentially limited membrane passage. Conversely, 1,7-heptanediol, a linear analog with similar heavy atom count, has a LogP ~ 1.5, marginally higher but lacking the defined kink provided by the cyclopropane ring. The target compound's LogP of 1.3116 offers a quantifiable middle ground for researchers needing to fine-tune the hydrophobicity of a bifunctional linker or building block.

Medicinal Chemistry PROTAC Linker Design ADME

Polar Surface Area (PSA) and Hydrogen-Bonding Framework

The topological polar surface area (TPSA) of 3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol is 40.46 Ų , which is identical to the TPSA of other C9H18O2 linear isomers like 1,7-heptanediol. This value is contributed exclusively by the two hydroxyl groups (2 H-bond donors, 2 H-bond acceptors) . While the ability to form hydrogen bonds is preserved, the angular projection of these groups differs from linear chain diols due to the ~109° bond angles of the cyclopropane ring. This subtle geometric constraint can influence the entropic cost of binding. The TPSA of 40.46 Ų is consistent with good bioavailability potential, as it is well below the empirically derived 140 Ų threshold for oral drugs.

Structure-Activity Relationship Drug Design Pharmacokinetics

Rotatable Bond Count for Conformational Flexibility Profiling

The compound possesses 6 rotatable bonds across its two hydroxypropyl arms . In comparison, the shorter-chain analog 1,1-cyclopropanedimethanol has only 2 rotatable bonds, making it a much more rigid linker. On the other hand, the linear-chain analog 1,7-heptanediol has 6 rotatable bonds but lacks the angular constraint of the cyclopropane ring, leading to a significantly different conformational ensemble in solution. The 6 rotatable bonds in the target compound offer an extended reach of approximately 7–8 Å from the ring center, enabling it to span distances that are critical in bifunctional molecule design.

Linker Chemistry Chemical Biology Rational Design

Molecular Weight and Atom Economy for Conjugate Design

With a molecular weight of 158.24 g/mol , 3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol provides a larger scaffold than smaller diols (e.g., 1,1-cyclopropanedimethanol, MW 102.13 g/mol) while adding minimal mass compared to PEGylated linkers that often exceed 200 g/mol. This intermediate size is advantageous for maintaining ligand efficiency in fragment-based drug discovery or for optimizing the 'linker' portion of a proteolysis-targeting chimera (PROTAC), where excessive molecular bulk can negatively impact physicochemical properties. The difference of ~56 g/mol relative to the simpler cyclopropane dimethylol analog equates to two additional methylene units, providing a tangible increase in spatial reach without a significant mass penalty.

PROTACs Bioconjugation Molecular Glues

Optimized Application Scenarios for 3-[1-(3-Hydroxypropyl)cyclopropyl]propan-1-ol Based on Quantified Scaffold Properties


PROTAC Linker Design Requiring a 7–8 Å Rigid Vector with Balanced LogP

Researchers designing heterobifunctional degraders can utilize this cyclopropane diol as a 'conformationally biased' linker. The scaffold's LogP of 1.3116 supports passive cell permeability, while its 6 rotatable bonds and rigid cyclopropane kink allow for precise spatial orientation of the two ligase-binding moieties. This is a direct application of the quantified lipophilicity and flexibility parameters described in Section 3.

Bifunctional Cross-linker for Studying Protein-Protein Interactions

The symmetrical diol can be activated to create a cross-linker that spans a unique distance. Its 158.24 g/mol mass and angular geometry are critical for connecting two cysteine or lysine residues that are inaccessible to linear, fully flexible linkers like 1,7-heptanediol. This application stems from the rotatable bond count and spatial vector evidence.

Monomer for Ring-Strained Polymers and Optically Transparent Materials

The 1,1-disubstituted cyclopropane motif is known to impart unique optical and mechanical properties to polymers due to ring strain. The compound's terminal diol functionality allows its direct incorporation into polyesters or polyurethanes. The quantified LogP and rotatable bond data guide the selection of co-monomers to achieve the desired material properties.

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